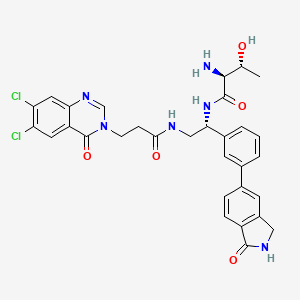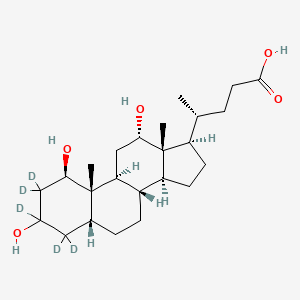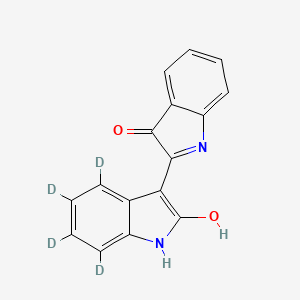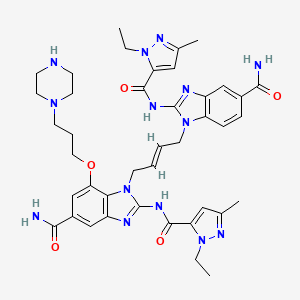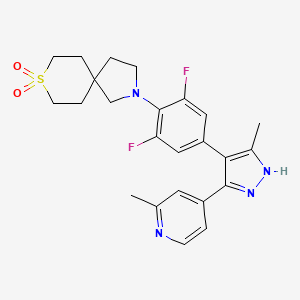
Lrrk2-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lrrk2-IN-5 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. This compound has shown significant potential in preclinical studies for its ability to inhibit LRRK2 activity, making it a promising candidate for therapeutic development in neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lrrk2-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and other organic transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Lrrk2-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Lrrk2-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of LRRK2 inhibitors and to develop new analogs with improved potency and selectivity.
Biology: Employed in cellular and animal models to investigate the role of LRRK2 in various biological processes, such as autophagy, mitochondrial function, and neuronal survival.
Medicine: Explored as a potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders by inhibiting LRRK2 activity and preventing the progression of neuronal damage.
Industry: Utilized in the development of diagnostic assays and biomarkers for LRRK2 activity, aiding in the early detection and monitoring of Parkinson’s disease.
Mécanisme D'action
Lrrk2-IN-5 exerts its effects by binding to the kinase domain of LRRK2, thereby inhibiting its enzymatic activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in various cellular processes like vesicle trafficking and autophagy. By blocking LRRK2 activity, this compound can modulate these pathways and potentially alleviate the pathological effects associated with LRRK2 mutations in Parkinson’s disease.
Comparaison Avec Des Composés Similaires
LRRK2-IN-1: Another potent LRRK2 inhibitor with a different chemical structure but similar inhibitory activity.
GNE-7915: A selective LRRK2 inhibitor with high potency and favorable pharmacokinetic properties.
DNL201: An oral LRRK2 inhibitor currently in clinical trials for Parkinson’s disease.
Uniqueness of Lrrk2-IN-5: this compound stands out due to its high selectivity for LRRK2 over other kinases, reducing the likelihood of off-target effects. Additionally, its favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, makes it a promising candidate for further development as a therapeutic agent for neurodegenerative diseases.
Propriétés
Formule moléculaire |
C24H26F2N4O2S |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
2-[2,6-difluoro-4-[5-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-4-yl]phenyl]-8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide |
InChI |
InChI=1S/C24H26F2N4O2S/c1-15-11-17(3-7-27-15)22-21(16(2)28-29-22)18-12-19(25)23(20(26)13-18)30-8-4-24(14-30)5-9-33(31,32)10-6-24/h3,7,11-13H,4-6,8-10,14H2,1-2H3,(H,28,29) |
Clé InChI |
WMOGDWORLOIQCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2=NNC(=C2C3=CC(=C(C(=C3)F)N4CCC5(C4)CCS(=O)(=O)CC5)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


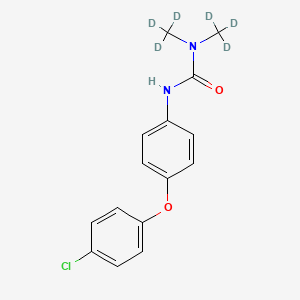

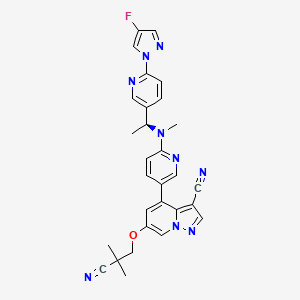
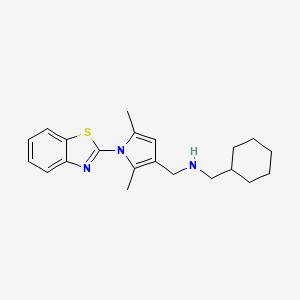
![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
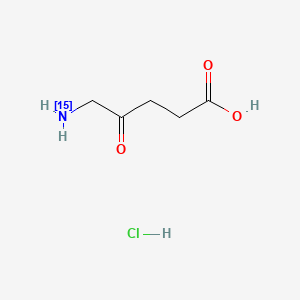


![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
